Cas no 864856-13-3 (N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide)

N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide is a synthetic organic compound featuring a thiadiazole core linked to an ethoxyphenyl acetamide moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The thiadiazole ring enhances stability and bioactivity, while the ethoxyphenyl group contributes to solubility and binding affinity. Its sulfanylacetamide linkage offers versatility for further functionalization. Potential applications include enzyme inhibition and antimicrobial activity due to its heterocyclic framework. The compound's well-defined synthesis pathway ensures reproducibility, supporting its use in drug discovery and material science. Its balanced lipophilicity and electronic characteristics make it a promising candidate for structure-activity relationship studies.
N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide structure
864856-13-3 structure
Product Name:N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide
CAS No:864856-13-3
MF:C18H17N3O2S2
MW:371.476481199265
CID:5933024
PubChem ID:7119275
Update Time:2025-05-20

N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide
    • Acetamide, N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)thio]-
    • AKOS024597592
    • N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
    • N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
    • F0698-0037
    • 864856-13-3
    • Inchi: 1S/C18H17N3O2S2/c1-2-23-15-10-8-14(9-11-15)19-16(22)12-24-18-20-17(21-25-18)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)
    • InChI Key: CWAFYJPQLYEOKE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OCC)C=C1)(=O)CSC1SN=C(C2=CC=CC=C2)N=1

Computed Properties

  • Exact Mass: 371.07621914g/mol
  • Monoisotopic Mass: 371.07621914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • pka: 12.25±0.70(Predicted)

N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide Pricemore >>

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Additional information on N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide

Professional Introduction to N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide (CAS No. 864856-13-3)

N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 864856-13-3, represents a novel molecular entity with a unique structural framework that combines aromatic rings, heterocyclic systems, and functional groups designed to interact with biological targets. The molecular structure of this compound features a N-(4-ethoxyphenyl) moiety linked to a sulfanylacetamide group, which is further connected to a 3-phenyl-1,2,4-thiadiazol-5-yl moiety. Such a configuration suggests potential applications in the development of bioactive molecules, particularly in the context of drug discovery and therapeutic intervention.

The significance of this compound lies in its potential pharmacological properties, which can be inferred from its structural features. The presence of the thiadiazole ring system is particularly noteworthy, as thiadiazoles are well-documented scaffolds in medicinal chemistry due to their versatility and biological activity. Specifically, the 1,2,4-thiadiazole core is known for its role in various pharmacological applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The incorporation of a phenyl group into the thiadiazole ring enhances its binding affinity and metabolic stability, making it an attractive component for drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. The compound N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide exemplifies this trend by combining multiple pharmacophoric elements into a single molecule. The ethoxyphenyl group contributes to hydrophobic interactions and can modulate the compound's solubility and bioavailability. Meanwhile, the sulfanylacetamide moiety introduces a polar interaction surface that may enhance binding to biological targets such as enzymes or receptors.

The growing interest in heterocyclic compounds like thiadiazoles stems from their ability to mimic natural products and exhibit broad-spectrum biological activity. Several studies have demonstrated the efficacy of thiadiazole derivatives in preclinical models of diseases such as cancer and inflammation. For instance, researchers have explored the potential of thiadiazole-based compounds as kinase inhibitors or as modulators of transcription factor activity. The structural motif present in N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide aligns with these efforts by providing a platform for further derivatization and optimization.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the thiadiazole ring through cyclocondensation reactions followed by functionalization with the sulfanylacetamide and phenyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the aromatic substituents efficiently. The synthesis strategy must also consider scalability and cost-effectiveness to facilitate its use in large-scale drug development programs.

Evaluation of the pharmacological properties of N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide requires comprehensive in vitro and in vivo studies. In vitro assays can assess its binding affinity to target proteins using techniques such as enzyme-linked immunosorbent assays (ELISAs) or surface plasmon resonance (SPR). Additionally, cell-based assays can evaluate its biological activity by measuring effects on cell proliferation, apoptosis, or signaling pathways. In vivo studies in animal models provide insights into its efficacy and safety profiles before progressing to human clinical trials.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide. Molecular docking simulations can predict how this compound interacts with biological targets at an atomic level. These predictions guide experimental design by highlighting key interactions that should be optimized for improved potency and selectivity. Furthermore, virtual screening algorithms can rapidly sift through large libraries of compounds to identify similar structures with enhanced properties.

The potential applications of this compound extend beyond traditional therapeutic areas. Researchers are increasingly exploring its utility in precision medicine approaches where personalized treatment strategies are tailored to individual patient profiles. By understanding how genetic variations influence drug response mechanisms, clinicians can select candidates like N-(4-ethoxyphenyl)-2-(3-phenyl-1,2,4-thiadiazol-5 - yl)sulfanylacetamide based on their predicted efficacy for specific patient populations.

The regulatory landscape for new pharmaceutical entities requires thorough documentation of their chemical properties before they can be approved for clinical use. This includes detailed information on physicochemical characteristics such as melting point determination via differential scanning calorimetry (DSC), solubility studies across different media including water or organic solvents; stability assessments under various storage conditions; toxicological evaluations through acute toxicity tests; genotoxicity assays; carcinogenicity studies if prolonged exposure is anticipated; reproductive toxicity assessments if reproductive endpoints are relevant.

The future direction for research involving compounds like N-(4 - ethoxypheny l ) - 2 - ( 3 - phen y l - 1 , 2 , 4 - thi adia z ol - 5 - yl ) sulfany lacet am ide includes exploring novel synthetic methodologies that enhance efficiency while reducing environmental impact . Green chemistry principles emphasize sustainable practices such as using renewable feedstocks , minimizing waste generation , reducing energy consumption during synthesis , implementing catalytic processes instead o f stoichiometric reagents , designing molecules with improved biodegradability , etc . These approaches align with global efforts toward sustainable pharmaceutical manufacturing .

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